molecular formula C20H21FN2O B155561 (R)-citalopram CAS No. 128196-02-1

(R)-citalopram

Cat. No. B155561
M. Wt: 324.4 g/mol
InChI Key: WSEQXVZVJXJVFP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-citalopram is one of the enantiomers of citalopram, which is a racemic mixture used as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety. Citalopram itself consists of a 1:1 mixture of the R(-)- and S(+)-enantiomers, with the pharmacological activity primarily attributed to the S-enantiomer, known as escitalopram . The R-enantiomer has been shown to counteract the activity of the S-enantiomer, which has implications for the clinical efficacy of citalopram compared to escitalopram .

Synthesis Analysis

The synthesis of citalopram and its enantiomers is not detailed in the provided papers. However, the structure-activity relationships for citalopram and its analogues have been explored, which involves the design and synthesis of various substituted citalopram analogues to evaluate their binding affinities and selectivities at monoamine transporters . This research is crucial for understanding the molecular interactions of citalopram and its enantiomers with the serotonin transporter (SERT).

Molecular Structure Analysis

The molecular structure of citalopram includes a dihydroisobenzofuran ring with a fluorophenyl group and a dimethylaminopropyl side chain . The R- and S-enantiomers are non-superimposable mirror images of each other, with the S-enantiomer having a higher affinity for the SERT . The structure-activity relationship studies have shown that modifications to the citalopram structure can significantly affect the binding affinity and selectivity for SERT over other transporters .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving (R)-citalopram. However, the interaction of R-citalopram with the serotonin transporter has been studied, revealing that it has a significant affinity only for the allosteric site of the transporter, which regulates the affinity of the ligand for the active site responsible for serotonin reuptake inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-citalopram are not explicitly discussed in the provided papers. However, the pharmacokinetic interaction between the R- and S-enantiomers has been investigated, showing that R-citalopram does not affect the extracellular levels of escitalopram, indicating that it does not exert its effect via a pharmacokinetic interaction . The properties of citalopram and its enantiomers are crucial for their distribution, metabolism, and excretion, which in turn affect their pharmacological efficacy.

Relevant Case Studies

Clinical trials and non-clinical studies have consistently shown better efficacy with escitalopram than with citalopram, including higher rates of response and remission, and faster time to symptom relief . In animal models, the R-enantiomer has been shown to have no antidepressive potential on its own, and when associated with escitalopram, the prohedonic effects disappear . These findings suggest that the presence of R-citalopram limits the therapeutic effect and reduces the speed of action of citalopram .

Scientific Research Applications

Anxiolytic-Like Effects in Animal Models (R)-citalopram, in comparison to its S-enantiomer escitalopram and other antidepressants, has been studied for its anxiolytic-like effects in animal models. A study by Fish et al. (2004) demonstrated that (R)-citalopram at doses of 1-10 mg/kg reduced ultrasonic vocalizations in mouse pups, indicative of anxiolytic-like effects, although it was less potent than escitalopram and other antidepressants in this regard. This study suggested that (R)-citalopram might have some influence on anxiety-related behaviors, albeit weaker than its S-enantiomer (Fish, Faccidomo, Gupta, & Miczek, 2004).

Interference with Serotonergic Neurotransmission Research has also focused on how (R)-citalopram interacts with serotonergic neurotransmission. Mørk et al. (2003) found that while escitalopram increased extracellular serotonin levels in the frontal cortex of rats, (R)-citalopram did not affect these levels and could counteract the escitalopram-induced increase in serotonin. This suggests that (R)-citalopram can modulate the serotonergic effects of escitalopram, potentially impacting its efficacy (Mørk, Kreilgaard, & Sánchez, 2003).

Impact on Neuronal Firing and Serotonin Transporter In the context of neuronal activity, studies have shown that (R)-citalopram can influence neuronal firing rates and serotonin transporter (SERT) dynamics. Matthaeus et al. (2016) explored how escitalopram’s effects on serotonergic neuronal firing and serotonin transporter localization were influenced by (R)-citalopram, suggesting a complex interaction at the molecular level that impacts antidepressant efficacy (Matthaeus, Haddjeri, Sánchez, Martí, Bahri, Rovera, Schloss, & Lau, 2016).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses. It includes information about its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. For a drug, this could include new therapeutic applications, methods to improve its efficacy, or strategies to reduce its side effects.


properties

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQXVZVJXJVFP-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317195
Record name (-)-Citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(R)-citalopram

CAS RN

128196-02-1
Record name (-)-Citalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128196-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITALOPRAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TH2C9NJHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of freshly prepared 3-dimethylaminopropylmagnesium chloride (0.6M in THF, 7.6 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (0.5 g) in ethylene glycol dimethyl ether (4 ml) so that the temperature did not raise above −4° C. The mixture was stirred for 30 minutes at −15° C. and 100 minutes at room temperature before 0.5N hydrobromic acid was added to adjust the pH to 10. The phases were separated and the aqueous phase was extracted twice with toluene (25 ml). The combined organic phases were dried over sodium sulfate, filtered and dried in vacuo to give a viscous oil (0.44 g, 75%). Spectral and analytical data were in accordance with the literature.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 3-dimethylaminopropylmagnesium chloride (1.2M in THF, 84 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (25.0 g) in a mixture of toluene (175 ml) and THF (50 ml) so that the temperature did not raise above −5° C. The mixture was stirred for 2 hours at 0° C. before water (100 ml) and saturated NH4Cl solution were added to adjust the pH to 9. The phases were separated and the aqueous phase was extracted twice with toluene (200 ml). The combined organic phases were washed with water (200 ml) and concentrated in vacuo to give a viscous oil (28.0 g, 95%). Spectral and analytical data were in accordance with the literature.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of 4-fluoro phenylmagnesium bromide (0.7M in THF, 16 ml) was added to a cooled solution of 2-chloromethyl-4-cyano-benzoyl chloride (1.75 g) in toluene (20 ml) so that the temperature did not rise above 0° C. After 40 minutes a solution of 3-dimethylaminopropylmagnesium chloride (0.85M in THF, 10 ml) was added so that the temperature did not rise above 2° C. The mixture was stirred for 30 minutes, and water (30 ml) was added. The pH of the mixture was adjusted to 4.5, and the phases were separated. The pH of the aqueous phase was adjusted to 8 and extracted with toluene (30 ml) and 2-propanol (10 ml). The organic phase was concentrated in vacuo to give a viscous oil (1.5 g, 56%). Spectral and analytical data were in accordance with the literature.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
56%

Synthesis routes and methods IV

Procedure details

60% Sodium hydride (0.92 g) was dispersed in THF (30 ml). To the obtained suspension was added dropwise a solution of 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (4.80 g) in THF (10 ml) at 40-50° C. The mixture was stirred at the same temperature for 30 min, and a solution of 3-dimethylaminopropyl chloride (3.2 g) in toluene (20 ml) was added dropwise, which was followed by stirring for 10 min. Then, dimethyl sulfoxide (30 ml) was further added dropwise and the mixture was stirred at 65-70° C. for 3 hr. The reaction mixture was poured into ice water (200 ml) and extracted 3 times with toluene (60 ml). The organic layer was extracted twice with 20% aqueous acetic acid (60 ml). The aqueous layer was neutralized, extracted twice with toluene (60 ml) and washed with water. Anhydrous potassium carbonate (2 g) and silica gel (2 g) were added and the mixture was stirred and filtered. The solvent was evaporated to give 1-(3′-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram base) as a viscous oil (3.37 g, 51.6%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran (0.5 g, 1.5 mmol) in dichloromethane (10 mL) was added an aqueous solution of potassium bisulfate and sodium hydroxide (19 mL; 0.2 M in K2S2O8, 3.8 mmol; 0.4 M in NaOH, 7.6 mmol), followed by an aqueous solution of nickel sulfate (1.5 mL, 40 mM, 61 μmol). The mixture was stirred vigorously for 4 days, and was then filtered through celite. The filtrate was partitioned between aqueous sulfuric acid (2 M) and toluene. The aqueous layer was separated, and the pH of the mixture was adjusted to >9 by the addition of aqueous ammonia solution (25% w/v). The solution was extracted with toluene, and this latter toluene extract was dried over magnesium sulfate and evaporated to give the free base of citalopram as a very pale yellow oil (0.35 g, 70%).
Name
5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
catalyst
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-citalopram
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-citalopram
Reactant of Route 3
Reactant of Route 3
(R)-citalopram
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-citalopram
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-citalopram
Reactant of Route 6
Reactant of Route 6
(R)-citalopram

Citations

For This Compound
1,600
Citations
C Sánchez - Basic & clinical pharmacology & toxicology, 2006 - Wiley Online Library
… R-citalopram counteracts the activity of S-citalopram in vivo. Inhibition of escitalopram activity by R-citalopram … escitalopram plus twice as much R-citalopram, the anxiolytic effect was …
Number of citations: 152 onlinelibrary.wiley.com
B Schilström, Å Konradsson‐Geuken, V Ivanov… - Synapse, 2011 - Wiley Online Library
… serotonin reuptake, whereas R-citalopram antagonizes this positive … , citalopram, and R-citalopram on dopamine cell firing in the … R-citalopram (40–640 μg/kg) had no significant effects. …
Number of citations: 58 onlinelibrary.wiley.com
C Sánchez, KP Bøgesø, B Ebert, EH Reines… - …, 2004 - Springer
… This review summarises the data regarding the inhibition of the effect of escitalopram by R-citalopram, and suggests that the better clinical effect observed for escitalopram versus …
Number of citations: 334 link.springer.com
LL von Moltke, DJ Greenblatt, GM Giancarlo… - Drug Metabolism and …, 2001 - ASPET
Transformation of escitalopram (S-CT), the pharmacologically active S-enantiometer of citalopram, to S-desmethyl-CT (S-DCT), and ofS-DCT to S-didesmethyl-CT (S-DDCT), was …
Number of citations: 287 dmd.aspetjournals.org
C Sanchez, P Gruca, M Papp - Behavioural pharmacology, 2003 - journals.lww.com
… Here we report in further detail on the interaction between R-citalopram and escitalopram in … ), R-citalopram (7.8 mg/kg per day) and escitalopram (3.9 mg/kg per day) plus R-citalopram (…
Number of citations: 106 journals.lww.com
S Storustovu, C Sánchez, P Pörzgen… - British journal of …, 2004 - Wiley Online Library
… -mediated currents by R-citalopram was almost completely … set for S-citalopram was 35-fold slower than for R-citalopram. … and that coapplication of R-citalopram partially relieves SERT …
Number of citations: 70 bpspubs.onlinelibrary.wiley.com
C Sánchez, M Kreilgaard - Pharmacology Biochemistry and Behavior, 2004 - Elsevier
… by R-citalopram in all three models, and R-citalopram, given alone, was inactive. The effects were more pronounced using an escitalopram to R-citalopram … In conclusion, R-citalopram …
Number of citations: 77 www.sciencedirect.com
EW Fish, S Faccidomo, S Gupta, KA Miczek - Journal of Pharmacology and …, 2004 - ASPET
… Coadministration of R-citalopram reduced escitalopram's elevation of cortical … R-citalopram in the present study are consistent with this hypothesis. When given together, R-citalopram …
Number of citations: 83 jpet.aspetjournals.org
A Mørk, M Kreilgaard, C Sanchez - Neuropharmacology, 2003 - Elsevier
… The present study compares the effects of escitalopram, R-citalopram and citalopram on extracellular levels of 5-HT in the frontal cortex of freely moving rats. In addition, co-injection of …
Number of citations: 209 www.sciencedirect.com
C Sánchez - European journal of pharmacology, 2003 - Elsevier
… To investigate the potential interactive effects between escitalopram and R-citalopram, they … , while R-citalopram increased the vocalisation significantly. Furthermore, R-citalopram …
Number of citations: 80 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.